

Naphthgeranine C: A Technical Overview of its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Naphthgeranine C

Cat. No.: B143685

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Abstract

Naphthgeranine C is a naturally occurring naphthalenecarboxamide derivative isolated from the bacterium *Streptomyces* sp. K07-0010A. It belongs to a class of compounds known for their inhibitory activity against geranylgeranyltransferase I (GGTase-I), an enzyme implicated in cellular signaling pathways relevant to cancer and other diseases. This document provides a comprehensive overview of the chemical structure and stereochemical features of **Naphthgeranine C**, based on available spectroscopic data and analytical methodologies.

Chemical Structure and Properties

Naphthgeranine C is characterized by a substituted naphthalene core linked to a modified farnesyl chain via an amide bond. Its molecular formula is $C_{29}H_{35}NO_6$, corresponding to a molecular weight of 509.6 g/mol.

Table 1: Physicochemical Properties of **Naphthgeranine C**

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₅ NO ₆	PubChem
Molecular Weight	509.6 g/mol	PubChem
CAS Registry Number	351357-19-6	AIST
Class	Naphthalenecarboxamide	Multiple Sources
Origin	Streptomyces sp. K07-0010A	Multiple Sources

Caption: Chemical structure of **Naphthgeranine C**.

Spectroscopic Data for Structural Elucidation

The chemical structure of **Naphthgeranine C** has been elucidated using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for **Naphthgeranine C**, as reported in the AIST Spectral Database.

Table 2: ¹H NMR Spectroscopic Data for **Naphthgeranine C**

Position	Chemical Shift (δ) ppm
Naphthalene Moiety	
4-CH ₃	2.58 (s)
5-H	7.96 (d, 8.3)
6-H	7.42 (dd, 8.3, 7.3)
7-H	7.54 (dd, 8.3, 7.3)
8-H	8.16 (d, 8.3)
2-OCH ₃	3.96 (s)
Farnesyl Moiety	
2'-H	5.51 (t, 7.3)
1'-CH ₂	4.74 (d, 7.3)
3'-CH ₃	1.80 (s)
6'-H	5.14 (t, 6.8)
5'-CH ₂	2.16 (t, 7.3)
4'-CH ₂	2.09 (q, 7.3)
7'-CH ₃	1.62 (s)
10'-H	5.09 (t, 6.8)
9'-CH ₂	2.06 (m)
8'-CH ₂	2.00 (m)
11'-CH ₃	1.60 (s)
12'-CH ₃	1.68 (s)
Amide Proton	
NH	8.44 (br t, 5.9)

Table 3: ¹³C NMR Spectroscopic Data for **Naphthgeranine C**

Position	Chemical Shift (δ) ppm
Naphthalene Moiety	
1-C	129.5
2-C	152.9
3-C	156.4
4-C	119.3
4a-C	126.9
5-C	127.1
6-C	124.9
7-C	127.8
8-C	124.4
8a-C	134.6
4-CH ₃	12.8
2-OCH ₃	61.9
Farnesyl Moiety	
1'-C	36.3
2'-C	120.2
3'-C	139.7
3'-CH ₃	16.5
4'-C	39.8
5'-C	26.5
6'-C	123.8
7'-C	135.5
7'-CH ₃	16.1

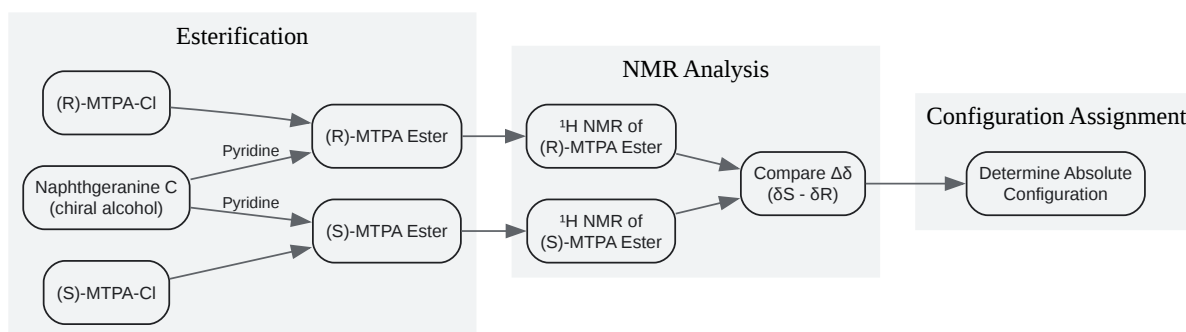
8'-C	39.7
9'-C	26.7
10'-C	124.3
11'-C	131.4
11'-CH ₃	17.7
12'-CH ₃	25.7
Carbonyl Carbon	
C=O	168.0

Stereochemistry

The absolute configuration of the stereocenters in **Naphthgeranine C** was determined using the modified Mosher's method and circular dichroism (CD) spectroscopy. These analyses are crucial for understanding the three-dimensional arrangement of the molecule, which is a key determinant of its biological activity.

Modified Mosher's Method

The modified Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols. This protocol involves the esterification of the alcohol with the chiral Mosher's acid (α -methoxy- α -trifluoromethylphenylacetic acid, MTPA), followed by analysis of the ¹H NMR spectra of the resulting diastereomeric esters. While the specific experimental details for **Naphthgeranine C** are not publicly available, the general workflow is outlined below.



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Caption: Generalized workflow for the modified Mosher's method.

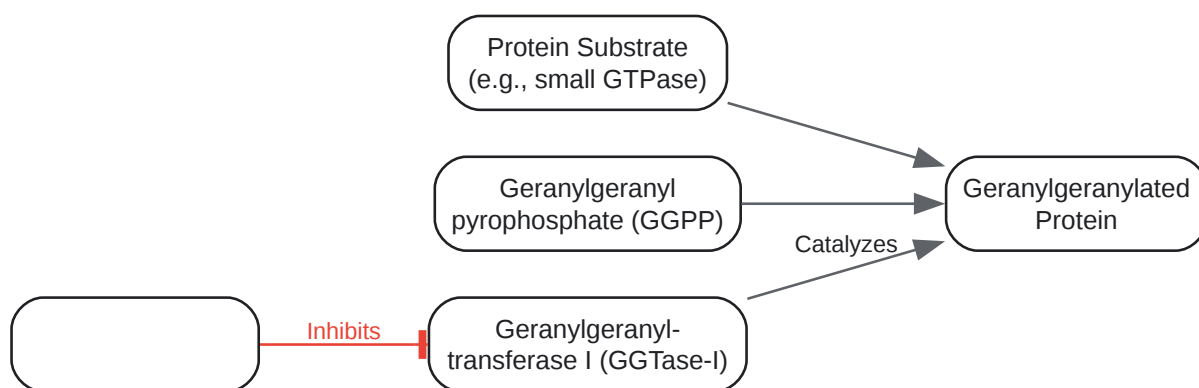
Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum provides information about the stereochemical features of the molecule. The CD spectrum of **Naphthgeranine C** would have been compared to that of related compounds with known absolute configurations to aid in its assignment.

Biological Activity

Naphthgeranine C has been identified as a weak inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme is responsible for the post-translational modification of proteins, including small GTPases, which are crucial components of cellular signaling pathways. Inhibition of GGTase-I is a therapeutic strategy being explored for the treatment of cancer and other diseases.

Due to the inaccessibility of the primary research article, specific quantitative data on the inhibitory potency of **Naphthgeranine C**, such as its IC₅₀ value, are not available in the public domain.

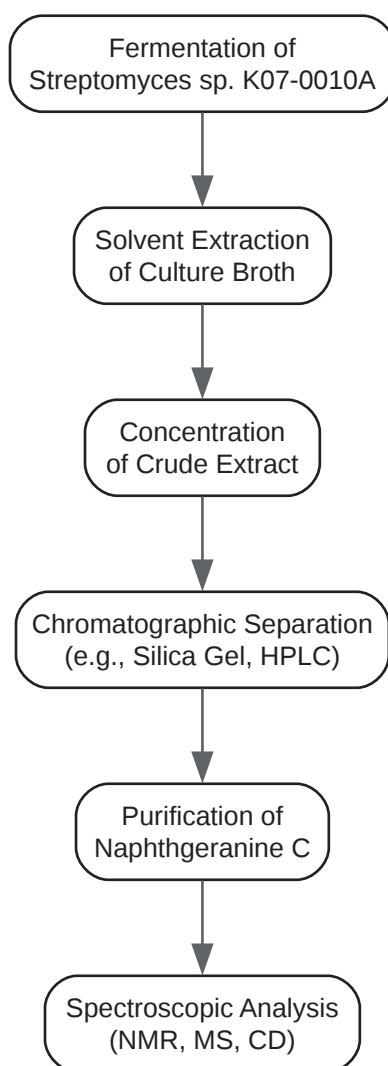


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Caption: Inhibition of GGTase-I by **Naphthgeranine C**.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of **Naphthgeranine C** from *Streptomyces* sp. K07-0010A are not currently available in publicly accessible literature. A general hypothetical workflow for the isolation of a natural product from a bacterial culture is presented below for illustrative purposes.



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Caption: Hypothetical workflow for the isolation of **Naphthgeranine C**.

Conclusion

Naphthgeranine C is a structurally interesting natural product with potential for further investigation in the context of GGTase-I inhibition. While its complete chemical and stereochemical profile has been established, a full understanding of its therapeutic potential would require access to more detailed biological activity data and the development of a synthetic route to enable the production of analogues for structure-activity relationship studies. The data presented in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

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